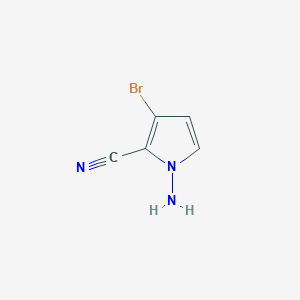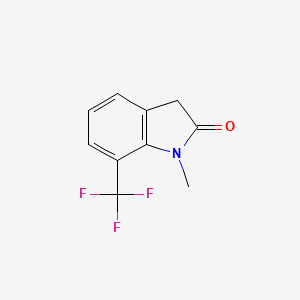
1-Methyl-7-(trifluoromethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group at the 7th position and the methyl group at the 1st position of the indolin-2-one core structure contribute to the compound’s unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-Methyl-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1-Methyl-7-(trifluoromethyl)indolin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering receptor activity.
Affect Signal Transduction: By interfering with signaling pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
1-Methylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-Trifluoromethylindolin-2-one: Lacks the methyl group at the 1st position, affecting its reactivity and interactions.
Uniqueness
1-Methyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the trifluoromethyl and methyl groups, which enhance its stability, lipophilicity, and potential biological activities compared to its analogs.
特性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
1-methyl-7-(trifluoromethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO/c1-14-8(15)5-6-3-2-4-7(9(6)14)10(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
ABDPQBVWVYRWPG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=C1C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



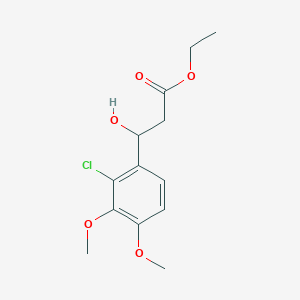
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

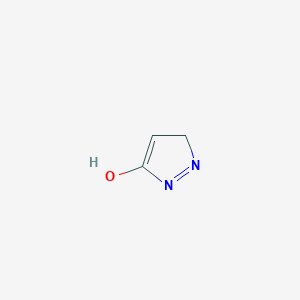
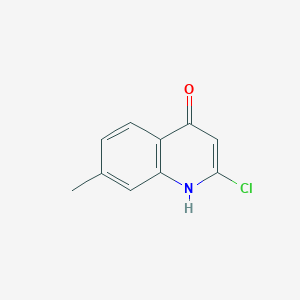

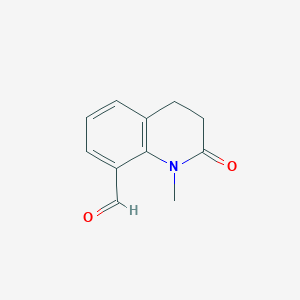
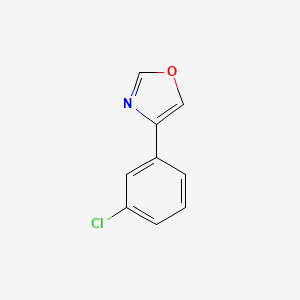
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
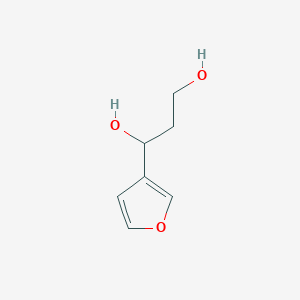
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
